Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-
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Overview
Description
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This particular compound features a piperidine ring substituted with three methyl groups, making it a unique structure within the phenol family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For instance, the reaction of an aryl halide with a strong nucleophile in the presence of a base can yield the desired phenol compound . Another method involves the reduction of quinones or the hydrolysis of phenolic esters or ethers .
Industrial Production Methods
On an industrial scale, phenols are often produced through the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- involves its interaction with molecular targets and pathways. The hydroxyl group on the phenol ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- can be compared with other phenolic compounds such as:
4-Hexylresorcinol: A phenolic antiseptic with a hexyl group on the fourth carbon atom of the resorcinol ring.
Hydroquinone: A phenol derivative used in skin-lightening creams and as a photographic developer.
Resorcinol: A dihydroxybenzene used in the production of resins and adhesives.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(3R,4R)-1,3,4-trimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-11-10-15(3)8-7-14(11,2)12-5-4-6-13(16)9-12/h4-6,9,11,16H,7-8,10H2,1-3H3/t11-,14+/m0/s1 |
InChI Key |
XYCWBUDSPOTODB-SMDDNHRTSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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